

In-Depth Technical Guide: Cy5-PEG5-Amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5-PEG5-amine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cy5-PEG5-amine hydrochloride**, a fluorescent labeling reagent crucial for a variety of applications in research and drug development. This document details its physicochemical properties, outlines key experimental protocols for its use in bioconjugation, and illustrates the underlying chemical principles and workflows.

Core Compound Specifications

Cy5-PEG5-amine hydrochloride is a bifunctional molecule that incorporates the far-red fluorescent dye, Cy5, and a reactive primary amine, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The hydrochloride salt form enhances its handling and solubility characteristics. Notably, a specific CAS number has not been assigned to this compound.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Cy5-PEG5-amine hydrochloride**, compiled from various suppliers.

Property	Value	Source
Molecular Formula	C ₄₄ H ₆₆ Cl ₂ N ₄ O ₆	[1][2]
Molecular Weight	~817.9 g/mol	[1][2][3]
Purity	≥95%	[1]
Excitation Maximum (λ _{ex})	646 - 649 nm	[1][2]
Emission Maximum (λ _{em})	662 - 670 nm	[1][2]
Molar Extinction Coefficient	~232,000 cm ⁻¹ M ⁻¹ at 646 nm	[2]
Solubility	DMSO, DMF, DCM	[2]
Low solubility in water	[2]	
Storage Conditions	-20°C, protected from light	[1][2]

Chemical Reactivity and Applications

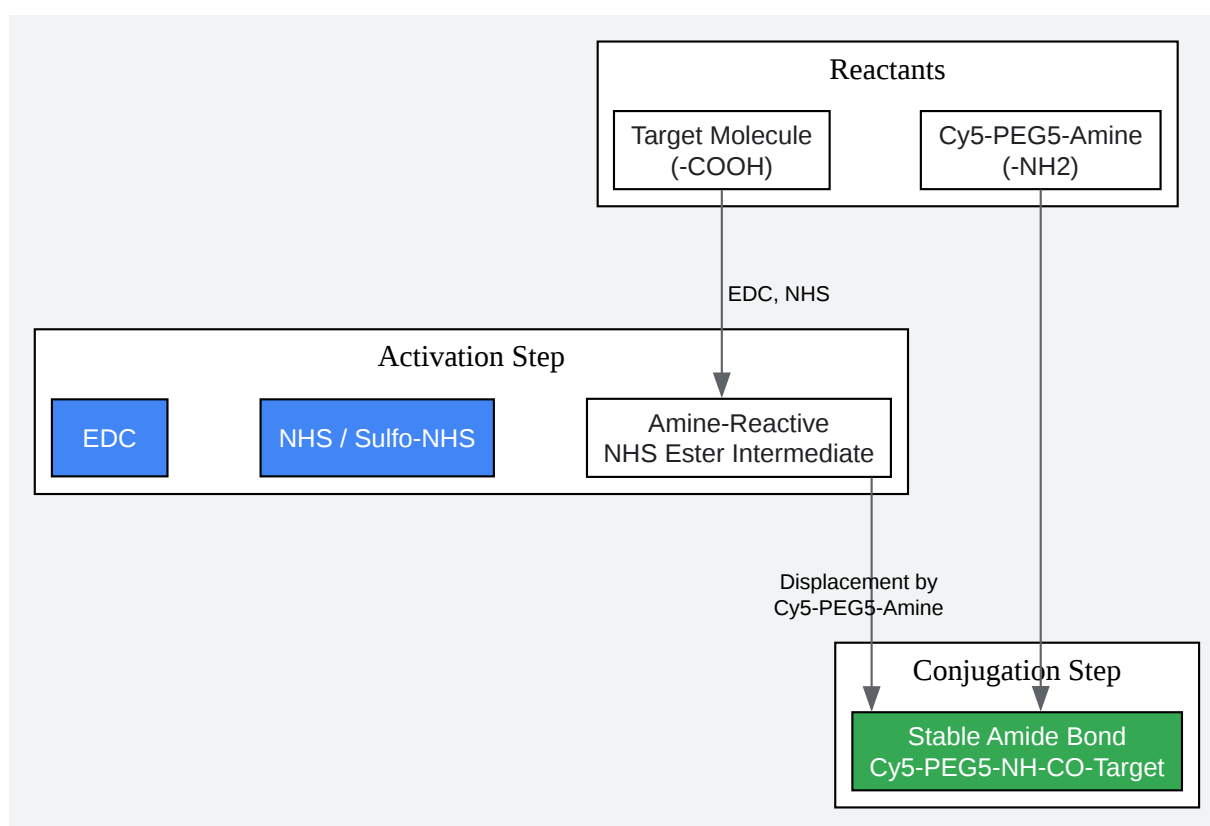
The terminal primary amine group of Cy5-PEG5-amine is nucleophilic and can be readily conjugated to various electrophilic functional groups. This reactivity is the basis for its widespread use in labeling biomolecules. The hydrophilic PEG spacer serves to increase the water solubility of the dye and the resulting conjugate, which can help to prevent aggregation and reduce non-specific binding.[1][2]

Key Applications Include:

- **Fluorescent Labeling:** Covalent attachment to proteins, antibodies, peptides, and oligonucleotides for visualization and quantification in techniques such as fluorescence microscopy, flow cytometry, western blotting, and ELISA.[4]
- **PROTAC Synthesis:** Used as a fluorescent PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
- **Nanoparticle Functionalization:** Surface modification of nanoparticles for in vivo and in vitro imaging and tracking.

Amide Bond Formation: The Core Reaction

The most common application of Cy5-PEG5-amine involves the formation of a stable amide bond with a carboxylic acid group on a target molecule. This reaction is typically facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to increase efficiency and create a more stable intermediate.[6][7]



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Carbodiimide-mediated amide bond formation.

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation applications of **Cy5-PEG5-amine hydrochloride**.

Protocol: Labeling of Proteins via Carbodiimide Chemistry

This protocol describes the covalent conjugation of Cy5-PEG5-amine to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminus).

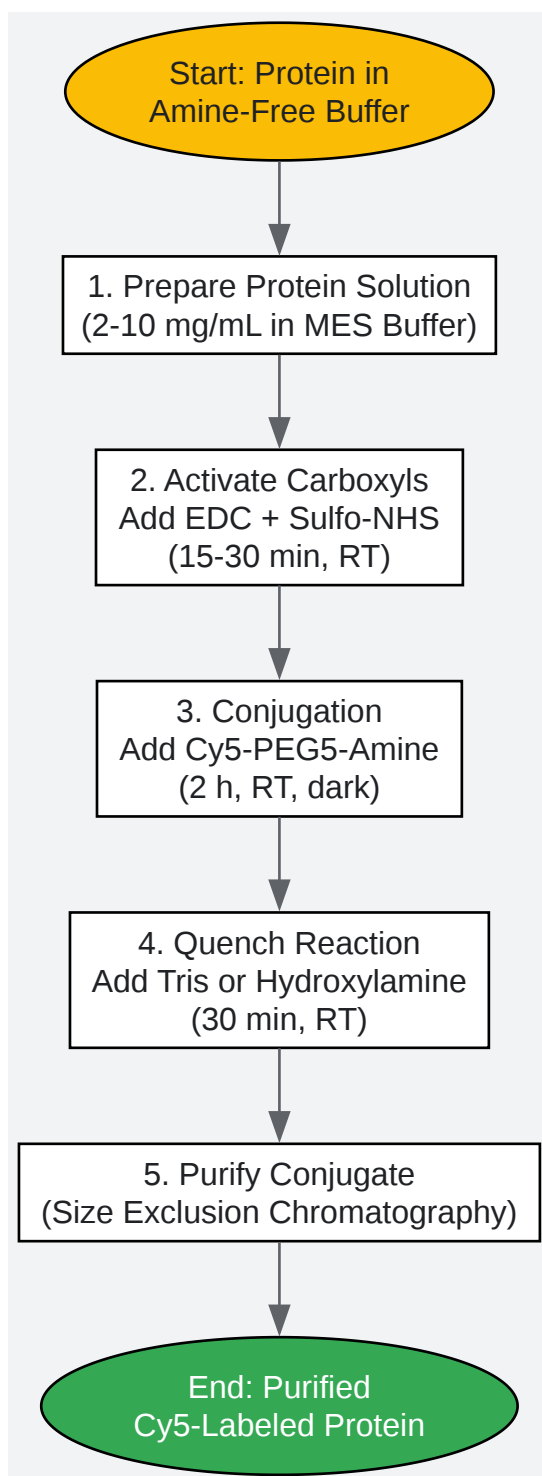
Materials:

- Protein of interest in an amine-free buffer (e.g., MES buffer).
- **Cy5-PEG5-amine hydrochloride.**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Sulfo-NHS (N-hydroxysulfosuccinimide).
- Activation Buffer: 50 mM MES, pH 6.0.[\[6\]](#)
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
- Purification column (e.g., Sephadex G-25) for desalting.

Procedure:

- Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
- Activation of Carboxyl Groups:
 - Immediately before use, prepare a 10 mg/mL solution of both EDC and Sulfo-NHS in cold Activation Buffer.
 - Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester intermediate.[\[6\]](#)

- Conjugation Reaction:
 - Dissolve **Cy5-PEG5-amine hydrochloride** in an appropriate solvent (e.g., DMSO) and immediately add it to the activated protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.
 - Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
 - Incubate for 2 hours at room temperature, protected from light.
- Quenching: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 30 minutes.[\[6\]](#)
- Purification: Remove excess, unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the Cy5-labeled protein.[\[4\]](#)



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Workflow for protein labeling with Cy5-PEG5-amine.

Protocol: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling an oligonucleotide that has been synthesized with a terminal carboxylic acid group.

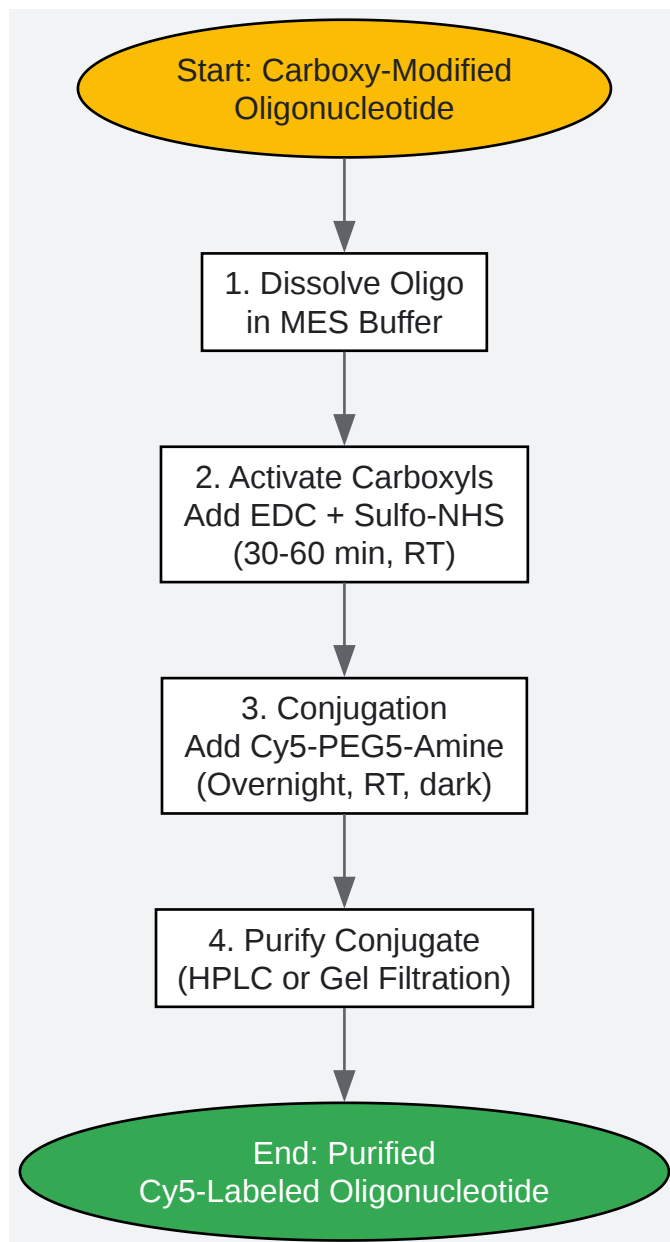
Materials:

- Carboxy-modified oligonucleotide.
- **Cy5-PEG5-amine hydrochloride**.
- EDC and Sulfo-NHS.
- Activation Buffer: 50 mM MES, pH 6.0.
- Coupling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5.
- Nuclease-free water.
- Purification system (e.g., HPLC or gel filtration).

Procedure:

- Oligonucleotide Preparation: Dissolve the carboxy-modified oligonucleotide in Activation Buffer.
- Activation: Add a 50-100 fold molar excess of freshly prepared EDC and Sulfo-NHS to the oligonucleotide solution. Incubate for 30-60 minutes at room temperature.
- Conjugation:
 - Dissolve **Cy5-PEG5-amine hydrochloride** in nuclease-free water or DMSO.
 - Add a 20-50 fold molar excess of the Cy5-PEG5-amine to the activated oligonucleotide.
 - Adjust the pH to 8.0-8.5 with the Coupling Buffer.
 - Incubate overnight at room temperature in the dark.
- Purification: Purify the labeled oligonucleotide from excess dye and reagents. Dual HPLC purification is highly recommended for this application to ensure high purity.[8] Alternatively,

ethanol precipitation can be used for initial cleanup, followed by gel filtration.



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Workflow for oligonucleotide labeling.

Conclusion

Cy5-PEG5-amine hydrochloride is a versatile and robust tool for the fluorescent labeling of biomolecules. Its far-red spectral properties, coupled with the benefits of a hydrophilic PEG spacer, make it an excellent choice for a wide range of applications in biological research and

therapeutic development. Successful conjugation relies on careful control of reaction conditions, particularly pH and buffer composition, and effective purification of the final product. The protocols and data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful reagent in their work.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Cy5-PEG5-Amine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420199#cy5-peg5-amine-hydrochloride-cas-number]

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